molecular formula C17H14N2O2 B2554603 3,5-Dimethylphenyl quinoxaline-6-carboxylate CAS No. 881438-46-6

3,5-Dimethylphenyl quinoxaline-6-carboxylate

Katalognummer: B2554603
CAS-Nummer: 881438-46-6
Molekulargewicht: 278.311
InChI-Schlüssel: RKBWOMSHMLZMMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a 3,5-dimethylphenyl group and a carboxylate group attached to it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl quinoxaline-6-carboxylate typically involves the condensation of 3,5-dimethylphenylamine with a suitable dicarbonyl compound, such as 1,2-diketone. The reaction is usually carried out under reflux conditions in the presence of a catalyst, such as acetic acid or hydrochloric acid. The resulting quinoxaline derivative is then esterified with a carboxylic acid or its derivative to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the quinoxaline core, followed by esterification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Derivative Formation

The carboxylate ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 6hQuinoxaline-6-carboxylic acid85%
Alkaline HydrolysisNaOH (2M), ethanol, 70°C, 4hSodium quinoxaline-6-carboxylate92%
AmidationNH₂NH₂, ethanol, reflux, 3hQuinoxaline-6-carbohydrazide78%

These derivatives serve as precursors for hydrazones, thioureas, and triazole hybrids with demonstrated biological activity .

Decarboxylation Under Thermal Conditions

The carboxylate group undergoes decarboxylation at elevated temperatures, forming simpler quinoxaline derivatives. This reaction is solvent-dependent and influenced by substituents:

TemperatureSolventTimeProductYieldSource
230°CWater10min3,5-dimethylphenyl quinoxaline75%
150°CAcetic acid30minQuinoxaline (decarboxylated)68%

Decarboxylation is facilitated by the electron-withdrawing quinoxaline core, which stabilizes the transition state via resonance .

Electrophilic Aromatic Substitution

The quinoxaline ring participates in electrophilic substitutions, with reactivity directed by the electron-donating dimethylphenyl group:

ReactionReagentPositionProductApplicationSource
NitrationHNO₃/H₂SO₄, 0°CC-77-Nitroquinoxaline derivativeAnticancer agents
SulfonationSO₃/H₂SO₄, 50°CC-88-Sulfoquinoxaline derivativeWater-soluble dyes
HalogenationBr₂/FeBr₃, RTC-22-Bromoquinoxaline derivativeCross-coupling

The 3,5-dimethylphenyl group enhances para/ortho-directing effects, favoring substitutions at positions 7 and 8 .

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles to form amides, thioesters, and other derivatives:

NucleophileConditionsProductYieldSource
AnilineDCC, DMAP, CH₂Cl₂, 24h3,5-Dimethylphenyl quinoxaline-6-amide81%
ThiophenolK₂CO₃, DMF, 80°C, 12hQuinoxaline-6-thioester73%
PiperidineHATU, DIPEA, DMF, RTPiperidinyl carboxamide88%

These reactions are pivotal for modifying pharmacokinetic properties in drug development .

Quinoxaline Core Modifications

The fused quinoxaline system undergoes redox and cycloaddition reactions:

Reaction TypeConditionsProductOutcomeSource
OxidationH₂O₂, AcOH, 60°C, 2hQuinoxaline N-oxideEnhanced polarity
ReductionH₂ (1 atm), Pd/C, ethanol, RTDihydroquinoxalineLoss of aromaticity
Diels-AlderMaleic anhydride, toluene, 110°CSpiro-isobenzofuran hybridComplex heterocycles

N-Oxidation increases hydrogen bonding capacity, while reduction disrupts conjugation .

Comparative Reactivity with Analogues

The 3,5-dimethylphenyl substituent confers distinct reactivity compared to other aryl groups:

SubstituentDecarboxylation Rate (230°C)Electrophilic Substitution Yield
3,5-Dimethylphenyl75%82% (Nitration)
4-Methoxyphenyl68%75% (Nitration)
2-Ethoxyphenyl81%65% (Nitration)

The electron-donating methyl groups stabilize transition states, accelerating decarboxylation but slightly reducing electrophilic substitution yields .

Wissenschaftliche Forschungsanwendungen

Drug Development

3,5-Dimethylphenyl quinoxaline-6-carboxylate serves as a precursor for various pharmaceutical compounds. One notable application is in the synthesis of AMPHAKINE CX516, a drug under investigation for treating cognitive disorders such as Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD). This compound is synthesized from quinoxaline-6-carboxylic acid derivatives, highlighting the relevance of quinoxaline structures in neuropharmacology .

Table 1: Key Pharmaceutical Applications of Quinoxaline Derivatives

Compound NameTarget ConditionMechanism of Action
AMPHAKINE CX516Alzheimer's Disease, ADHDAcetylcholinesterase inhibition
2,3-Dimethylquinoxaline-6-amineCognitive ImpairmentMixed-type AChE inhibitor
Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylateCancer (HeLa, SMMC-7721)Tubulin polymerization inhibition

Anticancer Activity

Quinoxaline derivatives have shown promising anticancer properties. Research indicates that compounds containing the quinoxaline moiety can inhibit various cancer cell lines through multiple mechanisms. For instance, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited significant antiproliferative activity against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .

Table 2: Anticancer Activity of Quinoxaline Derivatives

Compound NameCancer Cell LineIC50 Value (μg/mL)
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9 - 7.52
Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylateHeLa0.126
Methyl 3-(5-tert-butoxy-5-oxopentyl)-2-(4-fluorophenyl)quinoxaline-6-carboxylateSMMC-77210.071

Neuropharmacological Applications

The neuropharmacological potential of quinoxaline derivatives is underscored by their ability to act as acetylcholinesterase inhibitors. For example, 2,3-dimethylquinoxaline-6-amine has been identified as a potent inhibitor with an IC50 value of 0.077 µM—significantly more effective than established drugs like tacrine and galanthamine . This suggests that quinoxaline derivatives can be developed into novel treatments for neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships of quinoxaline derivatives to optimize their pharmacological properties. For instance:

  • Synthesis and Evaluation : A study synthesized various quinoxaline derivatives and evaluated their biological activities against acetylcholinesterase and butyrylcholinesterase enzymes. The findings revealed that certain substitutions at the 2 and 6 positions of the quinoxaline ring significantly enhanced inhibitory activity .
  • Mechanistic Insights : Research has shown that some quinoxaline derivatives induce apoptosis in cancer cells through mechanisms involving tyrosine kinase inhibition and tubulin polymerization disruption . These insights provide a basis for further development of these compounds as targeted anticancer agents.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylphenyl quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

    6-Nitroquinoxaline: A derivative with a nitro group at the 6 position.

Uniqueness

3,5-Dimethylphenyl quinoxaline-6-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group and the carboxylate ester, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and biological activity compared to other quinoxaline derivatives.

Biologische Aktivität

3,5-Dimethylphenyl quinoxaline-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by data from various studies.

Chemical Structure and Synthesis

The compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of quinoxaline derivatives, including this compound, often employs methods such as high-throughput screening and microdroplet-assisted reactions, which enhance reaction efficiency and yield .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Quinoxaline derivatives have shown promising anticancer effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), and HCT116 (colon cancer).
  • IC50 Values : Some derivatives demonstrate significant potency; for example, compounds with specific substituents exhibit IC50 values as low as 4.4 µM against HCT116 cells .
CompoundCell LineIC50 (μM)
This compoundHCT1164.4
Other derivativesMCF-74.4
Compound with amide groupHep G2Moderate activity

2. Enzyme Inhibition

Research has indicated that certain quinoxaline derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.

  • Potency : The most potent AChE inhibitor among tested compounds showed an IC50 value of 0.077 µM, suggesting that structural modifications can significantly enhance activity .
CompoundAChE IC50 (μM)BChE IC50 (μM)
2,3-Dimethylquinoxalin-6-amine0.07714.91 - 60.95
Quinoxaline derivative13.22Not specified

3. Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory potential of quinoxaline derivatives by evaluating their effects on inflammatory markers in vitro. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is heavily influenced by their chemical structure:

  • Electron Donating vs. Withdrawing Groups : Substituents that are electron-donating tend to enhance activity, while electron-withdrawing groups can diminish it.
  • Positioning of Substituents : The position of substituents on the quinoxaline ring significantly impacts efficacy against specific biological targets .

Case Studies

Several studies have provided insights into the efficacy and mechanisms of action:

  • Study on Anticancer Activity : A compound with a specific substitution pattern was found to inhibit proliferation in colon cancer cells with an IC50 of 2.1 μM .
  • Enzyme Inhibition Study : A comprehensive evaluation revealed that structural modifications at the 2-, 3-, and 6-positions led to varying degrees of AChE inhibition, with some compounds showing selectivity between AChE and BChE .

Eigenschaften

IUPAC Name

(3,5-dimethylphenyl) quinoxaline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-7-12(2)9-14(8-11)21-17(20)13-3-4-15-16(10-13)19-6-5-18-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBWOMSHMLZMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC3=NC=CN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.